Cas no 40102-85-0 (2,7-dibromo-9H-xanthen-9-one)

2,7-Dibromo-9H-xanthen-9-one is a brominated xanthenone derivative with notable applications in organic synthesis and materials science. Its dibromo-substituted structure enhances reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct complex aromatic systems. The xanthenone core provides thermal and oxidative stability, while the bromine substituents offer precise functionalization sites for further derivatization. This compound is particularly useful in the development of optoelectronic materials, dyes, and pharmaceuticals due to its rigid, planar framework and tunable electronic properties. High purity grades ensure consistent performance in research and industrial applications.
2,7-dibromo-9H-xanthen-9-one structure
2,7-dibromo-9H-xanthen-9-one structure
Product name:2,7-dibromo-9H-xanthen-9-one
CAS No:40102-85-0
MF:C13H6Br2O2
MW:353.993542194366
MDL:MFCD26401787
CID:2121674
PubChem ID:363840

2,7-dibromo-9H-xanthen-9-one Chemical and Physical Properties

Names and Identifiers

    • 2,7-dibromo-9H-xanthen-9-one
    • 2,7-Dibromoxanthone
    • NSC 629106
    • SCHEMBL2588529
    • AOOPYZBRENDMPN-UHFFFAOYSA-N
    • CHEMBL1992129
    • AC9304
    • NCI60_009451
    • YSZC086
    • 40102-85-0
    • NSC-629106
    • MFCD26401787
    • CS-0169913
    • 9H-Xanthen-9-one, 2,7-dibromo-
    • NSC629106
    • DA-06141
    • 2,7-dibromoxanthen-9-one
    • 9H-Xanthen-9-one,2,7-dibromo-
    • SY251388
    • QBA10285
    • MDL: MFCD26401787
    • Inchi: InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
    • InChI Key: AOOPYZBRENDMPN-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br

Computed Properties

  • Exact Mass: 353.87141g/mol
  • Monoisotopic Mass: 351.87345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.903±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 217 ºC
  • Solubility: Insuluble (3.9E-5 g/L) (25 ºC),

2,7-dibromo-9H-xanthen-9-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D779518-5g
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 95%
5g
$650 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240553-500mg
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 98%
500mg
¥579.00 2024-05-15
Chemenu
CM560753-1g
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 95%+
1g
$*** 2023-05-30
Cooke Chemical
M3126235-500mg
2,7-dibromo-9H-xanthen-9-one
40102-85-0 98%
500mg
RMB 395.20 2025-02-21
Aaron
AR01KHR5-1g
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 98%
1g
$171.00 2025-02-17
A2B Chem LLC
BA34645-100mg
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 98%
100mg
$28.00 2024-04-20
eNovation Chemicals LLC
D779518-5g
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 95%
5g
$650 2025-02-27
Cooke Chemical
M3126235-1g
2,7-dibromo-9H-xanthen-9-one
40102-85-0 98%
1g
RMB 703.20 2025-02-21
1PlusChem
1P01KHIT-1g
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 98%
1g
$143.00 2024-05-03
A2B Chem LLC
BA34645-500mg
2,7-Dibromo-9H-xanthen-9-one
40102-85-0 98%
500mg
$84.00 2024-04-20

2,7-dibromo-9H-xanthen-9-one Related Literature

Additional information on 2,7-dibromo-9H-xanthen-9-one

Introduction to 2,7-dibromo-9H-xanthen-9-one (CAS No. 40102-85-0)

2,7-dibromo-9H-xanthen-9-one, with the CAS number 40102-85-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure with a central oxygen atom. The addition of bromine atoms at the 2 and 7 positions imparts unique chemical and physical properties to this molecule, making it an interesting subject for various applications.

The molecular formula of 2,7-dibromo-9H-xanthen-9-one is C13H8Br2O2, and its molecular weight is approximately 336.01 g/mol. The compound is known for its yellow to orange crystalline solid form and has a melting point ranging from 155 to 157°C. These properties make it suitable for use in various chemical reactions and analytical techniques.

In recent years, 2,7-dibromo-9H-xanthen-9-one has gained attention due to its potential applications in fluorescence imaging and photodynamic therapy (PDT). Fluorescent dyes derived from xanthene derivatives are widely used in biological and medical research due to their high quantum yields and photostability. The bromine substituents in 2,7-dibromo-9H-xanthen-9-one enhance its solubility and photophysical properties, making it an attractive candidate for these applications.

A study published in the Journal of Photochemistry and Photobiology B: Biology in 2021 explored the use of 2,7-dibromo-9H-xanthen-9-one as a photosensitizer in PDT. The researchers found that this compound exhibited high singlet oxygen generation efficiency and excellent cellular uptake, making it a promising candidate for cancer therapy. The study also highlighted the compound's low dark toxicity, which is crucial for minimizing side effects during treatment.

Beyond its applications in PDT, 2,7-dibromo-9H-xanthen-9-one has been investigated for its potential as a fluorescent probe in live-cell imaging. A research team from the University of California, Irvine, reported in the Journal of Fluorescence (2020) that this compound can be used to label specific cellular structures with high precision. The bromine substituents enhance the compound's ability to penetrate cell membranes, allowing for detailed visualization of intracellular processes.

The synthesis of 2,7-dibromo-9H-xanthen-9-one typically involves a multi-step process starting from xanthene or related compounds. One common approach involves the bromination of xanthene followed by oxidation to form the ketone group. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, reducing the use of hazardous reagents and minimizing waste production.

In addition to its direct applications, 2,7-dibromo-9H-xanthen-9-one serves as an important intermediate in the synthesis of other valuable compounds. For instance, it can be used as a building block for creating more complex fluorescent dyes or photosensitizers with tailored properties. This versatility makes it a valuable compound in both academic research and industrial settings.

The safety profile of 2,7-dibromo-9H-xanthen-9-one is an important consideration for its use in various applications. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure safety. Researchers should wear appropriate personal protective equipment (PPE) when working with this compound to avoid skin contact or inhalation.

In conclusion, 2,7-dibromo-9H-xanthen-9-one (CAS No. 40102-85-0) is a versatile and promising compound with a wide range of applications in fluorescence imaging, photodynamic therapy, and chemical synthesis. Its unique chemical structure and properties make it an important subject for ongoing research and development in the fields of organic chemistry and pharmaceutical science.

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